molecular formula C10H17Cl2N3O2 B2990937 ethyl8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride CAS No. 2305252-98-4

ethyl8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride

Cat. No.: B2990937
CAS No.: 2305252-98-4
M. Wt: 282.17
InChI Key: JYUNFFMFOIEYSE-UHFFFAOYSA-N
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Description

Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique imidazo[1,2-a]pyridine scaffold, which is known for its versatility in organic synthesis and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical activity.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8;;/h6-7H,2-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNFFMFOIEYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCC(C2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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